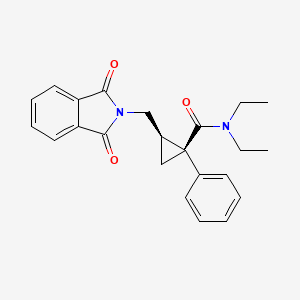

(1S,2R)-2-((1,3-dioxoisoindolin-2-yl)Methyl)-N,N-diethyl-1-phenylcyclopropanecarboxaMide

CAS No.: 1237261-65-2

Cat. No.: VC17550522

Molecular Formula: C23H24N2O3

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1237261-65-2 |

|---|---|

| Molecular Formula | C23H24N2O3 |

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | (1S,2R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m0/s1 |

| Standard InChI Key | JOTWZGIFEGRKFM-GAJHUEQPSA-N |

| Isomeric SMILES | CCN(CC)C(=O)[C@]1(C[C@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

| Canonical SMILES | CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three critical regions:

-

Cyclopropane Core: The strained three-membered ring imposes unique electronic and steric properties, influencing reactivity and conformational stability.

-

1,3-Dioxoisoindolinylmethyl Group: This phthalimide-derived substituent introduces electron-withdrawing characteristics and potential for π-π interactions.

-

N,N-Diethylcarboxamide and Phenyl Groups: The carboxamide provides hydrogen-bonding capacity, while the phenyl ring enables hydrophobic interactions .

The stereochemistry at positions 1S and 2R is critical for spatial orientation, as evidenced by related cyclopropane derivatives like milnacipran, where stereochemistry dictates receptor binding affinity .

Table 1: Key Physicochemical Properties

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of this compound likely involves:

-

Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction.

-

Introduction of the Phthalimide Group: Coupling of 1,3-dioxoisoindoline to the cyclopropane methyl group through nucleophilic substitution or Mitsunobu reaction.

-

Carboxamide Installation: Diethylamine incorporation via amidation of a precursor carboxylic acid .

Stereochemical Control

Achieving the (1S,2R) configuration necessitates chiral auxiliaries or asymmetric catalysis. For example, milnacipran’s synthesis uses enantioselective cyclopropanation with transition-metal catalysts, a strategy potentially applicable here .

Functional Derivatives and Analogous Compounds

Milnacipran Hydrochloride: A Structural Analog

Milnacipran ((1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride) shares the cyclopropane-carboxamide backbone but replaces the phthalimide with an aminomethyl group . Key comparisons:

Table 2: Structural and Functional Comparison

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | 2–8°C | Minimizes thermal degradation |

| Atmosphere | Dry inert gas (N2/Ar) | Prevents oxidation and hydrolysis |

| Light Exposure | Protected from light | Avoids photolytic decomposition |

Future Research Directions

Pharmacological Profiling

-

In vitro Screening: Assess binding affinity for monoamine transporters (SERT, NET) given structural parallels to SNRIs .

-

Proteolysis-Targeting Chimeras (PROTACs): Explore utility as a cereblon-binding moiety in targeted protein degradation platforms.

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume